molecular formula C21H28N2O4S B2971674 2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953919-22-7

2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2971674
CAS RN: 953919-22-7
M. Wt: 404.53
InChI Key: NKISUWKTXGYNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a methoxy group and a morpholino group, which can potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzenesulfonamide, methoxy, and morpholino groups would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group could potentially undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzenesulfonamide derivatives are used as pharmaceutical drugs, where they can act by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-methoxy-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-17-9-10-19(26-2)21(15-17)28(24,25)22-11-6-12-23-13-14-27-20(16-23)18-7-4-3-5-8-18/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKISUWKTXGYNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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